A practical multi-kilogram synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of Rho-kinase inhibitor K-115, utilizes 1-benzyl-6-methyl-1,4-diazepane as a key starting material. The synthesis begins with commercially available (S)- or (R)-2-aminopropan-1-ol and involves the construction of the chiral 1,4-diazepane ring system through an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol intermediate. []
While the specific mechanism of action of 1-benzyl-6-methyl-1,4-diazepane is not detailed within the provided literature, its derivatives have shown to exhibit biological activity. For instance, [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) acts as a dual orexin receptor antagonist. []
The primary application of 1-benzyl-6-methyl-1,4-diazepane appears to be in the synthesis of more complex molecules with potential medicinal applications. For example, it is a key intermediate in the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is used to synthesize the Rho-kinase inhibitor K-115. [] Additionally, a derivative, [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305), shows promise as a treatment for insomnia due to its dual orexin receptor antagonist activity. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: